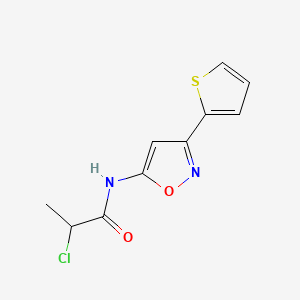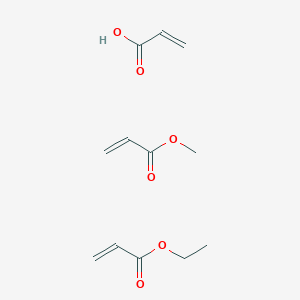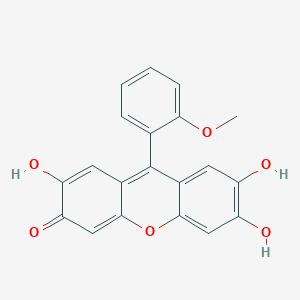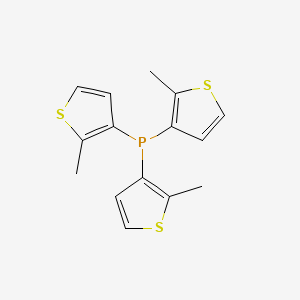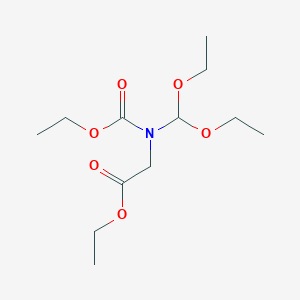
Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate is an organic compound that belongs to the class of glycine derivatives. These compounds are often used in various chemical and industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate typically involves the reaction of glycine with ethyl chloroformate and diethoxymethane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted glycine derivatives.
Applications De Recherche Scientifique
Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl N-(ethoxycarbonyl)glycinate
- Ethyl N-(diethoxymethyl)glycinate
- Methyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
37819-44-6 |
|---|---|
Formule moléculaire |
C12H23NO6 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
ethyl 2-[diethoxymethyl(ethoxycarbonyl)amino]acetate |
InChI |
InChI=1S/C12H23NO6/c1-5-16-10(14)9-13(11(15)17-6-2)12(18-7-3)19-8-4/h12H,5-9H2,1-4H3 |
Clé InChI |
GGPFYFNLGQCNIG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(N(CC(=O)OCC)C(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)

![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)

![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)
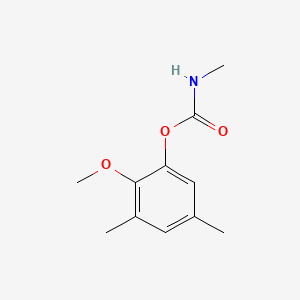
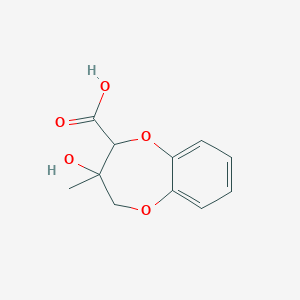
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
